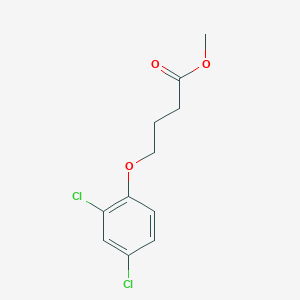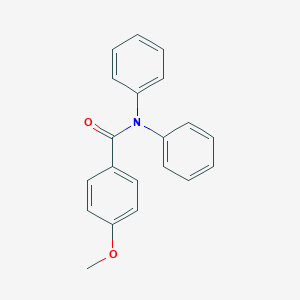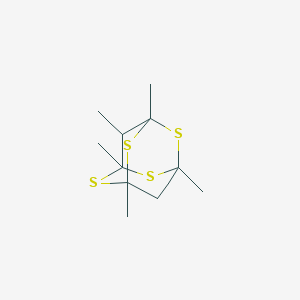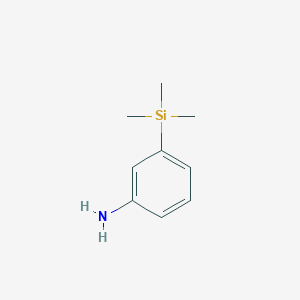
3-(Trimethylsilyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylsilyl)aniline, also known as TMS-aniline, is a versatile organic compound that finds its application in various fields, including medicinal chemistry, material science, and organic synthesis. It is a colorless liquid with a molecular formula of C10H17NSi and a molar mass of 179.33 g/mol. TMS-aniline is a derivative of aniline, where the amino group is substituted by a trimethylsilyl group.
Wirkmechanismus
The mechanism of action of 3-(Trimethylsilyl)aniline is not well understood. However, studies have shown that it can act as a nucleophile in various reactions, including the synthesis of amides, esters, and ketones. 3-(Trimethylsilyl)aniline can also undergo oxidation to form the corresponding imine.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-(Trimethylsilyl)aniline. However, studies have shown that it is relatively non-toxic and does not cause any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Trimethylsilyl)aniline has several advantages in lab experiments. It is relatively easy to synthesize, and its high reactivity makes it a useful building block for the synthesis of various biologically active molecules. However, 3-(Trimethylsilyl)aniline is highly reactive and can be challenging to handle. It is also relatively expensive, which can be a limitation for some lab experiments.
Zukünftige Richtungen
There are several future directions for 3-(Trimethylsilyl)aniline. One potential application is in the synthesis of new antibiotics. 3-(Trimethylsilyl)aniline can be used as a building block for the synthesis of various antibacterial agents. Another future direction is in the development of new antitumor agents. 3-(Trimethylsilyl)aniline has shown promising results in vitro, and further studies are needed to explore its potential in vivo. Finally, 3-(Trimethylsilyl)aniline can also find its application in the field of material science, where it can be used as a precursor for the synthesis of various functional materials.
Conclusion:
In conclusion, 3-(Trimethylsilyl)aniline is a versatile organic compound that finds its application in various fields of scientific research. Its high reactivity and ease of synthesis make it a useful building block for the synthesis of various biologically active molecules. Further studies are needed to explore its potential in the development of new antibiotics and antitumor agents. 3-(Trimethylsilyl)aniline also has potential applications in the field of material science.
Wissenschaftliche Forschungsanwendungen
3-(Trimethylsilyl)aniline has found its application in various fields of scientific research. In medicinal chemistry, it is used as a building block for the synthesis of various biologically active molecules, including antitumor agents, antiviral agents, and antibiotics. 3-(Trimethylsilyl)aniline is also used as a reagent in organic synthesis, where it acts as a nucleophile in various reactions, including the synthesis of amides, esters, and ketones.
Eigenschaften
CAS-Nummer |
15290-25-2 |
|---|---|
Produktname |
3-(Trimethylsilyl)aniline |
Molekularformel |
C9H15NSi |
Molekulargewicht |
165.31 g/mol |
IUPAC-Name |
3-trimethylsilylaniline |
InChI |
InChI=1S/C9H15NSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,10H2,1-3H3 |
InChI-Schlüssel |
HLMBXIDFRINSJY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC=CC(=C1)N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC(=C1)N |
Synonyme |
3-Trimethylsilanylaniline |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

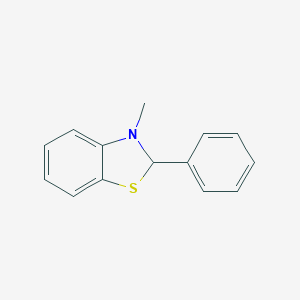
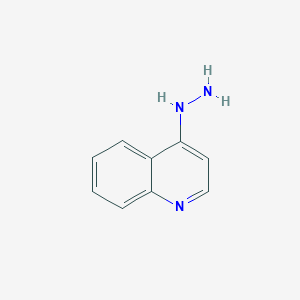
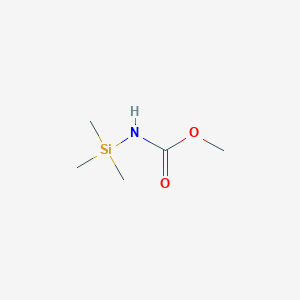
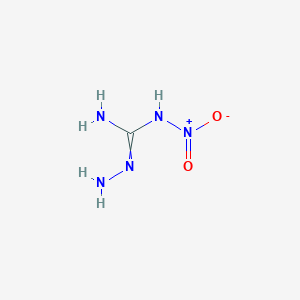
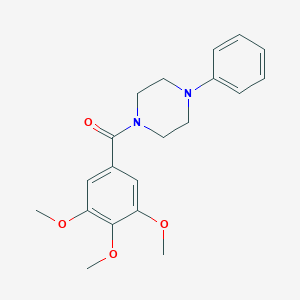
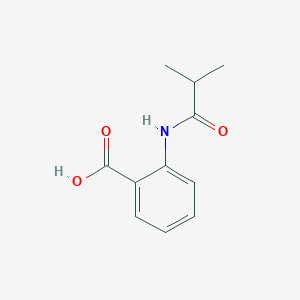
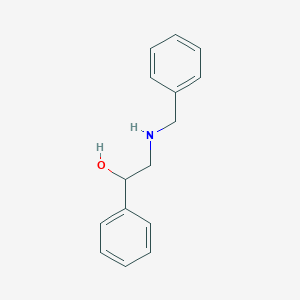
![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)
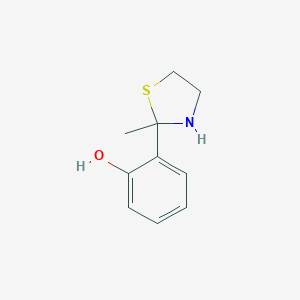
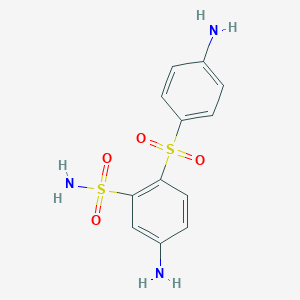
![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)
